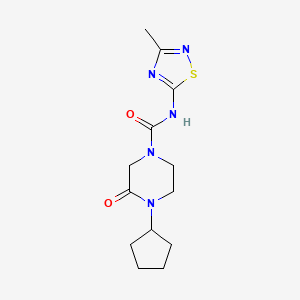![molecular formula C18H28N4O2 B5903590 N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a selective antagonist of the orexin 1 receptor and has been shown to have potential therapeutic effects in the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide involves its selective binding to the orexin 1 receptor, which blocks the actions of orexin neuropeptides. Orexins play a crucial role in regulating sleep-wake cycles, appetite, and addiction, and their dysregulation has been implicated in various disorders such as insomnia, obesity, and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide have been extensively studied in animal models. The compound has been shown to decrease wakefulness and increase sleep in rats, indicating its potential therapeutic effects in the treatment of sleep disorders. Additionally, N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide has been shown to reduce food intake and body weight in obese rats, suggesting its potential use in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide in lab experiments is its selectivity for the orexin 1 receptor, which allows for specific targeting of orexin-mediated pathways. However, one of the limitations of using this compound is its relatively low potency and affinity for the orexin 1 receptor, which may require higher doses for effective therapeutic effects.
Direcciones Futuras
There are several future directions for the research and development of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide. One potential direction is the optimization of the compound's potency and affinity for the orexin 1 receptor, which may enhance its therapeutic effects. Another direction is the investigation of the compound's effects on other orexin-mediated pathways, such as those involved in addiction and stress. Additionally, the potential use of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide as a tool for studying the role of orexins in various physiological and pathological processes warrants further investigation.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide involves a multi-step process that begins with the reaction of cyclopentylamine with succinic anhydride to form N-cyclopentylsuccinimide. This intermediate product is then reacted with 5-methyl-2-pyridylamine to form N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have selective antagonistic effects on the orexin 1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and addiction.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[3-[(5-methylpyridin-2-yl)amino]propyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-7-8-16(21-13-14)19-11-4-12-20-17(23)9-10-18(24)22-15-5-2-3-6-15/h7-8,13,15H,2-6,9-12H2,1H3,(H,19,21)(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIILSMYGMPDFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCCCNC(=O)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![(4-methoxy-3,5-dimethylphenyl){methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5903545.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B5903592.png)


![N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5903616.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(propionylamino)benzamide](/img/structure/B5903624.png)